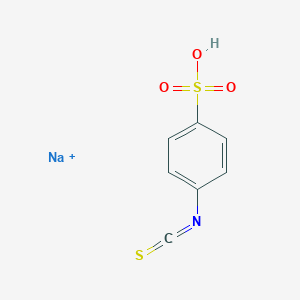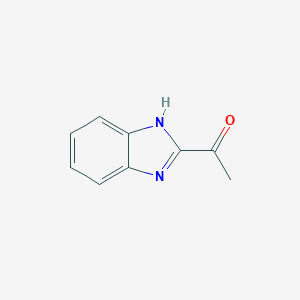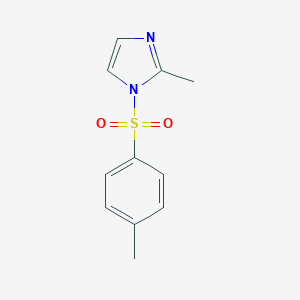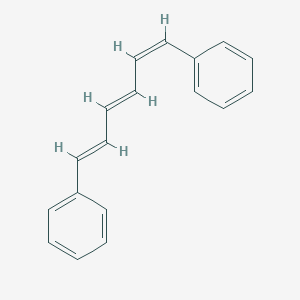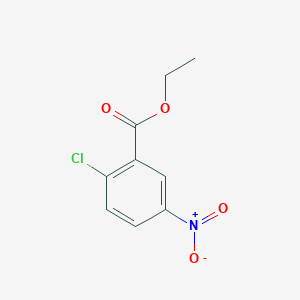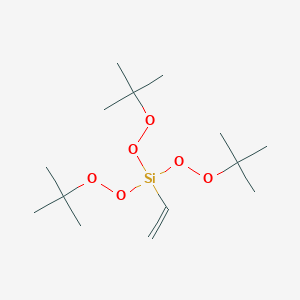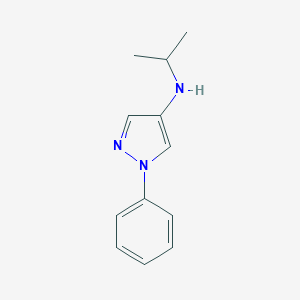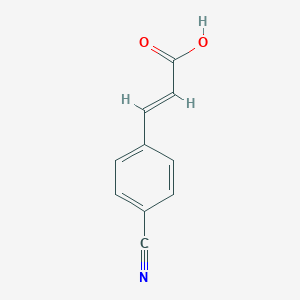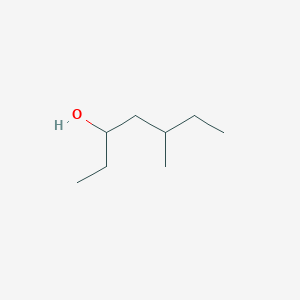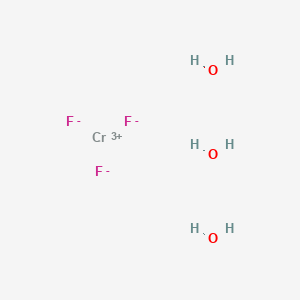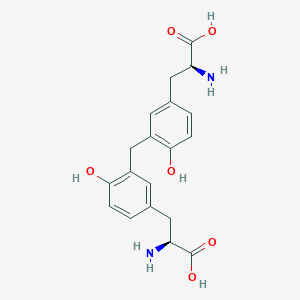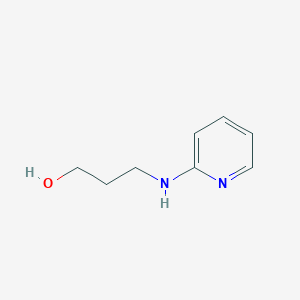
2-(3-羟丙基)氨基吡啶
概述
描述
2-(3-Hydroxypropyl)aminopyridine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Hydroxypropyl)aminopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Hydroxypropyl)aminopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
多种生物分子的合成
2-氨基吡啶是一种简单、低分子量且功能齐全的基团,以合成多种生物分子而闻名 . 全球许多制药公司都致力于合成低分子量药物,以用作针对各种生物靶标的药效基团 .
药物研发
该基团的主要优势在于其简单的设计,可用于以最少的副反应生产单一产物 . 此外,合成化合物的精确重量很低,这使得在药物研发项目中能够轻松识别导致毒性的代谢物 .
无催化剂合成
已描述了一种通过无催化剂四组分法快速高效地合成 2-氨基吡啶衍生物的方法 . 该方案提供了一种简单实用的方法,可在无溶剂条件下从容易获得的底物合成功能化的 2-氨基吡啶 .
氮杂环化合物的合成
2-氨基吡啶支架是一类重要的氮杂环化合物,具有广泛的生物活性 . 多组分反应 (MCRs) 是构建氮杂环化合物的一种有效方法 .
β-氨基羰基化合物的合成
描述了一种通过微波辅助、方便、高效、无催化剂的方法合成 1,3-二苯基-3-(吡啶-2-基氨基)丙烷-1-酮衍生物,该方法通过将 2-氨基吡啶迈克尔加成到查耳酮 . 据报道,β-氨基羰基化合物具有广泛的生物活性和药理特性,例如抗癌、抗菌和抗真菌特性
作用机制
Target of Action
It’s known that pyridine derivatives are used in the synthesis of diverse biological molecules . They are often used as pharmacophores against various biological targets .
Mode of Action
Aminopyridines, in general, are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons due to delayed repolarization
Biochemical Pathways
For instance, 3-hydroxypropionic acid, a compound structurally similar to 2-(3-Hydroxypropyl)aminopyridine, is known to participate in autotrophic carbon dioxide (CO2) assimilation pathway .
Pharmacokinetics
A study on a similar compound, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-ap), showed that gender was associated with volume of distribution, and the number of cycles administered was associated with clearance .
Result of Action
Based on the general properties of aminopyridines, it can be speculated that the compound may affect the duration of action potentials in axons, potentially influencing nerve conduction .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a reaction often used in the synthesis of pyridine derivatives, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
安全和危害
2-(3-Hydroxypropyl)aminopyridine is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, acute dermal toxicity, skin corrosion, serious eye damage, and aquatic hazards .
未来方向
2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . This suggests that 2-(3-Hydroxypropyl)aminopyridine could have potential applications in the synthesis of diverse biological molecules in the future .
生化分析
Biochemical Properties
It is known that aminopyridines, a class of compounds to which 2-(3-Hydroxypropyl)aminopyridine belongs, are known for the synthesis of diverse biological molecules . These compounds can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
It is speculated that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that aminopyridines can inhibit voltage-gated potassium channels, resulting in the elongation of action potentials and heightened release of neurotransmitters .
Temporal Effects in Laboratory Settings
It is known that aminopyridines can rapidly restore ventilation and respiration and reverse respiratory acidosis when administered to mice at terminal stages of botulism .
Dosage Effects in Animal Models
Studies on aminopyridines have shown that they restore ventilation in a dose-dependent manner, producing significant improvements in ventilatory parameters within 10 minutes .
Metabolic Pathways
The metabolic pathways involving 2-(3-Hydroxypropyl)aminopyridine are not well-characterized. Aminopyridines are known to participate in various metabolic processes .
Transport and Distribution
It is known that aminopyridines can cross the blood-brain barrier more readily .
Subcellular Localization
Aminopyridines are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons .
属性
IUPAC Name |
3-(pyridin-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-7-3-6-10-8-4-1-2-5-9-8/h1-2,4-5,11H,3,6-7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQBQLTBUGHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464994 | |
| Record name | 2-(3-Hydroxypropyl)aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19068-80-5 | |
| Record name | 2-(3-Hydroxypropyl)aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
